molecular formula C16H16N2O5 B12499050 1-{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12499050
M. Wt: 316.31 g/mol
InChI Key: AEVOHQUHVCNNKI-UHFFFAOYSA-N
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Description

1-({[(2-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(2-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxybenzylamine with a suitable pyridine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods are optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

1-({[(2-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction pathway.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-({[(2-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-({[(2-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Shares the 2-methoxyphenyl group but differs in its overall structure and reactivity.

    Pyridine-3-carboxylic acid derivatives: Similar in having a pyridine ring with a carboxylic acid group but differ in other functional groups attached.

Uniqueness

1-({[(2-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

1-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O5/c1-23-13-5-3-2-4-11(13)8-17-14(19)10-18-9-12(16(21)22)6-7-15(18)20/h2-7,9H,8,10H2,1H3,(H,17,19)(H,21,22)

InChI Key

AEVOHQUHVCNNKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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